Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester
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Overview
Description
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester is an organic compound with the molecular formula C5H7ClO4 and a molecular weight of 166.56 g/mol . It is commonly used in organic synthesis and has various applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester can be synthesized through the reaction of methanol with diglycolic anhydride in the presence of a catalyst . The reaction typically involves the following steps:
Mixing: Methanol and diglycolic anhydride are mixed in a suitable solvent.
Catalysis: A catalyst, such as sulfuric acid, is added to the mixture.
Heating: The reaction mixture is heated to a specific temperature to facilitate the reaction.
Purification: The product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of methyl (2-chloro-2-oxoethoxy)acetate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (2-chloro-2-oxoethoxy)acetate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction rate. The compound’s reactivity is influenced by its functional groups, such as the ester and chloro groups, which participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl chlorooxoacetate: Similar in structure but with different reactivity and applications.
Ethyl (2-chloro-2-oxoethoxy)acetate: An ethyl ester analog with slightly different physical and chemical properties.
Uniqueness
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester is unique due to its specific functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
61363-70-0 |
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Molecular Formula |
C5H7ClO4 |
Molecular Weight |
166.56 g/mol |
IUPAC Name |
methyl 2-(2-chloro-2-oxoethoxy)acetate |
InChI |
InChI=1S/C5H7ClO4/c1-9-5(8)3-10-2-4(6)7/h2-3H2,1H3 |
InChI Key |
NQVXBAJFUZHCSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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